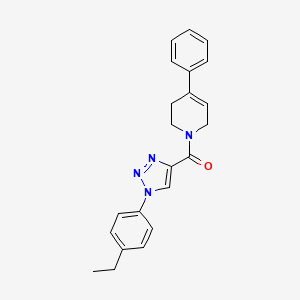
(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a useful research compound. Its molecular formula is C22H22N4O and its molecular weight is 358.445. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound (1-(4-ethylphenyl)-1H-1,2,3-triazol-4-yl)(4-phenyl-3,6-dihydropyridin-1(2H)-yl)methanone is a hybrid molecule that combines the structural features of triazoles and dihydropyridines. This unique combination has garnered interest due to its potential biological activities, particularly in the fields of oncology and psychiatry.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring followed by the introduction of the dihydropyridine moiety. The synthetic route often employs traditional coupling reactions and cyclization techniques to achieve the desired structure.
Biological Activity Overview
Research indicates that compounds containing triazole rings exhibit a wide range of biological activities, including antitumor , antidepressant , and anti-inflammatory properties. The specific compound has been evaluated for its antiproliferative effects against various cancer cell lines and its potential as an antidepressant.
Antitumor Activity
Recent studies have demonstrated that derivatives of triazoles show significant antiproliferative activity against several cancer cell lines:
- Cell Lines Tested :
- HeLa (cervical cancer)
- A549 (lung cancer)
- SGC-7901 (gastric cancer)
In one study, a closely related compound exhibited an IC50 value of 4.07 µM against HeLa cells, indicating strong inhibitory activity compared to standard chemotherapeutic agents like 5-Fluorouracil (5-FU) and Methotrexate (MTX) . The selectivity index for these compounds suggests a favorable therapeutic window, with normal cells showing significantly higher tolerance levels.
The mechanism by which these compounds exert their antitumor effects includes the induction of apoptosis. Specifically, they increase the expression levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2 , leading to enhanced apoptotic signaling pathways .
Antidepressant Activity
In addition to its antitumor properties, the compound has also been investigated for its antidepressant-like effects. A recent study highlighted its efficacy in modulating serotonergic systems involved in major depressive disorder (MDD). The hybrid structure shows promise as it interacts with neurotransmitter systems that are crucial for mood regulation .
Data Summary
| Biological Activity | Cell Line/Model | IC50/Effect | Reference |
|---|---|---|---|
| Antitumor | HeLa | 4.07 µM | |
| Antidepressant | Animal Model | Significant effect on behavior |
Case Studies
- Antitumor Efficacy : A study assessed various substituted triazole derivatives against HeLa cells, noting that compounds with specific substitutions exhibited enhanced antiproliferative activity compared to non-substituted analogs. This suggests that structural modifications can significantly impact biological activity.
- Antidepressant Effects : In animal models, compounds similar to the one discussed showed improved behavioral outcomes in tests for depression-like symptoms, indicating potential for further development as antidepressants.
Propiedades
IUPAC Name |
[1-(4-ethylphenyl)triazol-4-yl]-(4-phenyl-3,6-dihydro-2H-pyridin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O/c1-2-17-8-10-20(11-9-17)26-16-21(23-24-26)22(27)25-14-12-19(13-15-25)18-6-4-3-5-7-18/h3-12,16H,2,13-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHVDBBRPYVCESM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C=C(N=N2)C(=O)N3CCC(=CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














